N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring and a dimethylamino-substituted phenethyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the following steps:
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Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, oxalyl chloride is reacted with 5-chloro-2-methylaniline to form the intermediate N-(5-chloro-2-methylphenyl)oxalamide.
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Coupling with Dimethylamino Phenethylamine: : The intermediate is then coupled with 4-(dimethylamino)phenethylamine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxalamide group to amines or alcohols.
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Substitution: : The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
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Medicinal Chemistry: : This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
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Biological Studies: : It may be used in studies investigating its effects on cellular processes, including its potential as an inhibitor or activator of certain biochemical pathways.
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Materials Science: : The compound’s unique structure could be useful in the design of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloro-2-methylphenyl)-N2-(4-methoxyphenethyl)oxalamide
- N1-(5-chloro-2-methylphenyl)-N2-(4-aminophenethyl)oxalamide
Uniqueness
N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This structural feature may enhance its solubility, binding affinity, or specificity for certain targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-13-4-7-15(20)12-17(13)22-19(25)18(24)21-11-10-14-5-8-16(9-6-14)23(2)3/h4-9,12H,10-11H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABADNFAGYFFCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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